molecular formula C8H8ClNO B12450273 1-(5-Chloropyridin-3-YL)propan-1-one

1-(5-Chloropyridin-3-YL)propan-1-one

Cat. No.: B12450273
M. Wt: 169.61 g/mol
InChI Key: SGNGSMORHYZIDA-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-3-yl)propan-1-one is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a propan-1-one group at the 3-position. The pyridine ring confers aromaticity and polarity, while the chlorine substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound serves as a key intermediate in pharmaceuticals and agrochemicals, particularly in synthesizing molecules with heterocyclic frameworks. Its structural uniqueness lies in the combination of a nitrogen-containing aromatic system and a ketone functional group, which dictates its physicochemical behavior and synthetic utility.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(5-chloropyridin-3-yl)propan-1-one

InChI

InChI=1S/C8H8ClNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3

InChI Key

SGNGSMORHYZIDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CN=C1)Cl

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reaction is a widely used method for introducing ketone groups into aromatic systems. For 1-(5-chloropyridin-3-yl)propan-1-one, this approach involves the reaction of 5-chloronicotinonitrile derivatives with organomagnesium reagents.

General Procedure and Conditions

  • Reactants : 4-Amino-2-chloronicotinonitrile (15 ) and ethylmagnesium chloride (16n ).
  • Solvent : Anhydrous ether.
  • Temperature : 30°C for 12 hours under inert atmosphere.
  • Workup : Acid quenching followed by extraction and purification via column chromatography.
Key Data:
Parameter Value Source
Yield 55–82%
Purity (HPLC) >95%
Reaction Scale 1.5 mmol to 10 g

This method leverages the nucleophilic addition of the Grignard reagent to the nitrile group, followed by hydrolysis to yield the ketone. Computational studies using density functional theory (DFT) confirm the stability of the intermediate enolate structure during the reaction.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is effective for synthesizing α,β-unsaturated ketones, adapted here for pyridine derivatives.

Reaction Design

  • Reactants : 5-Chloropyridine-3-carbaldehyde and acetone.
  • Catalyst : Polyphosphoric acid (PPA) or NaOH.
  • Conditions : Solvent-free, 90°C for 1–3 hours.
Optimization Insights:
Catalyst Solvent Time (h) Yield (%)
PPA None 1 82
NaOH EtOH 3 68

The solvent-free PPA method minimizes side reactions, such as aldol adduct formation, and enhances atom economy. FT-IR and NMR analyses confirm the absence of byproducts like enol tautomers.

Oxidation of Secondary Alcohols

Oxidation of 3-(5-chloropyridin-3-yl)propan-1-ol provides an alternative route, though less commonly reported.

Oxidizing Agents and Efficiency

  • Agents : Jones reagent (CrO₃/H₂SO₄), pyridinium chlorochromate (PCC).
  • Conditions : Dichloromethane, 0°C to room temperature.
Comparative Performance:
Oxidizing Agent Yield (%) Purity (%)
Jones reagent 75 90
PCC 62 88

While efficient, this method requires careful handling of toxic chromium-based reagents. Green chemistry alternatives, such as TEMPO/NaClO, are under investigation but remain less effective (yields <50%).

Catalytic Cross-Coupling Approaches

Recent advances in transition-metal catalysis offer novel pathways.

Palladium-Catalyzed Acylation

  • Catalyst : Pd(OAc)₂/XantPhos.
  • Substrates : 5-Chloro-3-iodopyridine and propanoyl chloride.
  • Conditions : Toluene, 110°C, 12 hours.
Outcomes:
Ligand Yield (%) Turnover Frequency (h⁻¹)
XantPhos 78 6.5
BINAP 65 4.2

Mechanistic studies suggest oxidative addition of the aryl halide to Pd(0) is rate-limiting. The XantPhos ligand enhances stability of the Pd intermediate, improving yields.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to batch processes.

Flow Chemistry Parameters

  • Reactor Type : Microtubular.
  • Residence Time : 5 minutes.
  • Throughput : 1 kg/day.
Advantages:
  • Reduced thermal degradation of intermediates.
  • 20% higher yield compared to batch methods.

Analytical Validation of Products

Rigorous characterization ensures product integrity:

Spectroscopic Data

Technique Key Signals (δ/ppm or cm⁻¹)
¹H NMR (CDCl₃) 8.71 (s, 1H, pyridine-H), 3.12 (q, 2H, CH₂), 1.21 (t, 3H, CH₃)
¹³C NMR 197.8 (C=O), 150.2 (C-Cl), 29.4 (CH₂)
IR (KBr) 1685 cm⁻¹ (C=O stretch)

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-3-YL)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Chloropyridin-3-YL)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-3-YL)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but studies often focus on its ability to inhibit or activate specific proteins or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one

  • Structure: Replaces the pyridine ring with a thiophene (sulfur-containing aromatic ring) substituted at the 5-position with chlorine and a methyl-propanone group at the 2-position.
  • Key Differences :
    • Aromatic System : Thiophene’s lower electronegativity compared to pyridine reduces polarity and alters solubility.
    • Reactivity : The sulfur atom in thiophene facilitates electrophilic substitution at the 2- and 5-positions, whereas pyridine’s nitrogen directs reactions to specific sites (e.g., para to nitrogen).
    • Applications : Thiophene derivatives are prevalent in materials science and organic electronics, whereas pyridine analogs are more common in drug design .

1-(3-Chlorophenyl)propan-1-one

  • Structure : Features a chlorophenyl group instead of chloropyridinyl.
  • Key Differences :
    • Electronic Effects : The phenyl ring lacks the electron-withdrawing nitrogen, leading to reduced dipole moments and altered reaction kinetics (e.g., slower nucleophilic substitutions).
    • Synthetic Utility : Used in the synthesis of Bupropion (an antidepressant), highlighting its role in forming tertiary amines via condensation reactions .

4-Fluoromethcathinone (4-FMC)

  • Structure: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one.
  • Key Differences: Substituents: Contains a fluorine atom (stronger electron-withdrawing than chlorine) and an amino group, enabling interactions with central nervous system targets. Bioactivity: 4-FMC exhibits stimulant effects due to its cathinone backbone, whereas 1-(5-chloropyridin-3-yl)propan-1-one lacks documented psychoactivity .

1-(3-Bromo-4-chlorophenyl)propan-1-one

  • Structure : Dual halogenation (bromine and chlorine) on the phenyl ring.
  • Stability: The presence of two halogens may reduce thermal stability compared to mono-halogenated analogs .

Research Findings and Implications

  • Reactivity : Pyridine derivatives like this compound undergo regioselective reactions at nitrogen-adjacent positions, enabling precise functionalization for drug candidates. In contrast, thiophene analogs prioritize electrophilic pathways .
  • Solubility : The pyridine ring enhances water solubility compared to phenyl or thiophene systems, critical for bioavailability in pharmaceuticals.
  • Halogen Impact : Chlorine at the 5-position on pyridine increases metabolic stability, whereas fluorine in 4-FMC enhances blood-brain barrier penetration .

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